N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
This compound features a benzothiazole core substituted with an ethyl group at the 6-position, linked to a dimethylaminoethylamine side chain and a phenoxyacetamide moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition (e.g., VEGFR-2) and anticancer properties .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-4-16-10-11-18-19(14-16)27-21(22-18)24(13-12-23(2)3)20(25)15-26-17-8-6-5-7-9-17;/h5-11,14H,4,12-13,15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLHLWGBRGSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxyacetamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Introduction of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions using dimethylaminoethyl chloride.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups attached.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride involves interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
6-Ethyl vs. 6-Chloro Substitution
- Diethylaminoethyl side chain increases lipophilicity, possibly improving membrane permeability but reducing solubility. Molecular Weight: 438.4 g/mol vs. target compound (estimated ~450–500 g/mol).
6-Ethyl vs. 6-Trifluoromethyl Substitution
6-Ethyl vs. 5,6-Dimethyl Substitution
- Phenylthio group introduces sulfur-mediated hydrogen bonding or redox interactions.
Side Chain Modifications
Dimethylaminoethyl vs. Morpholinomethyl/Pyrrolidinyl
- N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): Pyrrolidine and morpholine rings improve solubility via hydrogen bonding but may reduce CNS penetration due to increased polarity. Quinoline cores vs. benzothiazoles: Differ in aromaticity and electron distribution, impacting target selectivity .
Dimethylaminoethyl vs. Tosylpropanamide
- Propanamide linker increases conformational flexibility compared to phenoxyacetamide.
Acetamide Linker Variations
Phenoxyacetamide vs. Phenylacetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide derivatives (): Phenoxy groups (oxygen-linked) vs. phenyl (direct carbon linkage): Oxygen provides hydrogen-bonding capability, which may improve target engagement in polar binding pockets. Phenoxyacetamide’s ether linkage increases metabolic stability compared to ester or thioether analogs .
Anticancer Potential
- Compounds with nitrobenzothiazole cores (e.g., ’s N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide ) show VEGFR-2 inhibition (IC₅₀ = 0.28 µM), suggesting that electron-withdrawing groups enhance kinase binding . The target compound’s ethyl group may reduce potency but improve metabolic stability.
Solubility and Bioavailability
- Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases, favoring oral absorption. Molecular weights (~400–500 g/mol) align with Lipinski’s rule of five, suggesting good drug-likeness .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Dimethylamino group : Enhances solubility and may influence pharmacokinetic properties.
- Benzo[d]thiazole moiety : Known for various biological activities, including antimicrobial and anticancer effects.
- Phenoxyacetamide structure : Often associated with analgesic and anesthetic properties.
The molecular formula is C₁₅H₁₈N₂O₂S, with a molecular weight of approximately 298.38 g/mol. The hydrochloride form increases stability and solubility in aqueous solutions, making it suitable for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate sodium channels, thereby inhibiting neuronal excitability, which can lead to anesthetic effects.
Pharmacological Studies
Pharmacological evaluations have been conducted using various in vitro and in vivo models:
- Electrophysiological Assays : These studies measure ion channel activity to assess the compound's effects on neuronal excitability.
- Behavioral Assays : Animal models are utilized to evaluate analgesic efficacy, demonstrating potential pain-relieving properties.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, derivatives containing the benzo[d]thiazole structure have shown effectiveness against Gram-positive bacteria.
- Anticancer Potential : Studies suggest that the benzo[d]thiazole moiety can interact with DNA and inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, highlighting the compound's potential as an anticancer agent.
- Neuropharmacological Effects : Preliminary studies indicate that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative conditions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Moiety : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dimethylaminoethyl Group : This step may involve alkylation reactions.
- Final Coupling Reaction : The phenoxyacetamide structure is introduced through acylation or amidation reactions.
Each step requires careful control of reaction conditions (e.g., temperature, pH) to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
